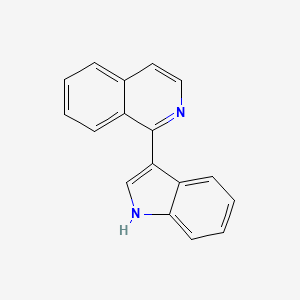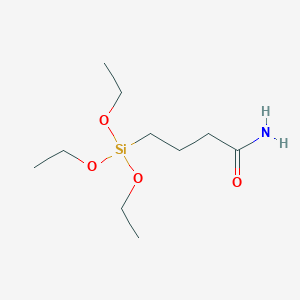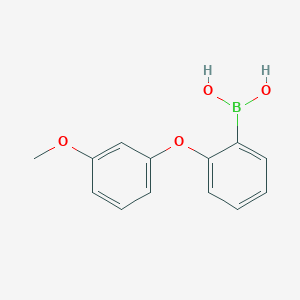![molecular formula C16H16N2O B11865897 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol CAS No. 904085-95-6](/img/structure/B11865897.png)
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol is a chemical compound that belongs to the class of indole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
Applications De Recherche Scientifique
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol involves its interaction with specific molecular targets and pathways. It acts as a catecholamine releasing agent, which means it induces the release of catecholamines such as dopamine, norepinephrine, and epinephrine. This action is mediated through its interaction with monoamine oxidase enzymes, which are responsible for the breakdown of catecholamines .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
904085-95-6 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-[3-(2-aminoethyl)indol-1-yl]phenol |
InChI |
InChI=1S/C16H16N2O/c17-10-9-12-11-18(13-5-7-14(19)8-6-13)16-4-2-1-3-15(12)16/h1-8,11,19H,9-10,17H2 |
Clé InChI |
ZKBGQDLOZUNAGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


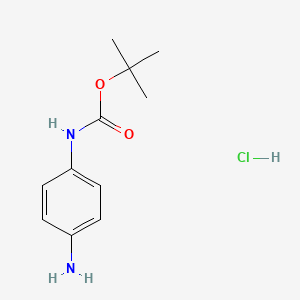



![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
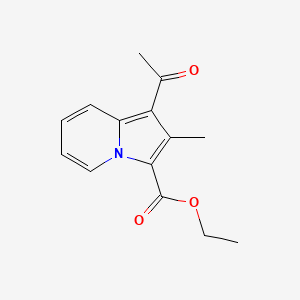


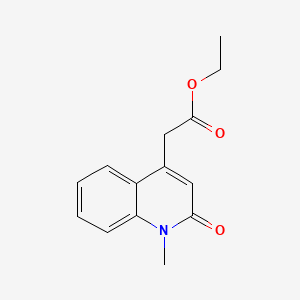
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)

